

# (Rac)-BAY-985: A Comprehensive Kinase Selectivity Profile

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## Compound of Interest

Compound Name: (Rac)-BAY-985

Cat. No.: B10819312

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**(Rac)-BAY-985** is a potent, ATP-competitive inhibitor of TANK-binding kinase 1 (TBK1) and I $\kappa$ B kinase  $\epsilon$  (IKBKE), key regulators of innate immunity and inflammatory signaling.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This technical guide provides an in-depth analysis of the selectivity profile of **(Rac)-BAY-985** against a broad spectrum of kinases, offering valuable insights for its application in research and drug development.

## Quantitative Kinase Selectivity Data

**(Rac)-BAY-985** demonstrates high potency for its primary targets, TBK1 and IKBKE, with IC<sub>50</sub> values in the low nanomolar range.[\[1\]](#)[\[3\]](#) While exhibiting a high degree of selectivity, measurable activity against a small number of off-target kinases has been observed across different screening panels. The following tables summarize the quantitative data on the inhibitory activity of **(Rac)-BAY-985** against its primary targets and key off-target kinases.

Table 1: Potency Against Primary Targets

Target	Assay Type	ATP Concentration	IC50 (nM)	Reference
TBK1	TR-FRET	Low	1.5 - 2	[1][3][4][5]
TBK1	TR-FRET	High	18 - 30	[1][2]
IKBKE	TR-FRET	Low	2	[1][3]

Table 2: Off-Target Kinase Activity

Kinase	Screening Panel	Measurement	Value (nM)	Selectivity Fold (vs. TBK1 Low ATP)
FLT3	Bayer Internal	IC50	123	~75x
MAP2K5	Bayer Internal	IC50	847	~518x
MAP3K19	DiscoverX	Kd	9.6	~6x
STK17A (DRAK1)	DiscoverX	Kd	74	~49x
STK17A (DRAK1)	Eurofins	IC50	310	~105x
RSK4	Not Specified	IC50	276	Not Specified
ULK1	Not Specified	IC50	7930	Not Specified

## Experimental Protocols

The selectivity of **(Rac)-BAY-985** was determined using established in vitro kinase assay methodologies. The following protocols provide a detailed overview of the likely experimental setups.

## Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay format is commonly used to measure the activity of purified kinases and the potency of their inhibitors.

**Principle:** The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A europium-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (APC) conjugate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for a FRET signal to occur.

#### Materials:

- Recombinant human TBK1 or IKBKE enzyme
- Biotinylated peptide substrate
- ATP
- **(Rac)-BAY-985** (or other test compounds)
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- Europium-labeled anti-phospho-substrate antibody
- Streptavidin-APC
- Stop/Detection Buffer (e.g., 20 mM EDTA in TR-FRET dilution buffer)
- 384-well low-volume plates
- TR-FRET compatible plate reader

#### Procedure:

- Prepare serial dilutions of **(Rac)-BAY-985** in DMSO and then dilute in assay buffer.
- Add a small volume (e.g., 2.5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

- Add the kinase enzyme (e.g., 2.5  $\mu$ L) to the wells.
- Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP (e.g., 5  $\mu$ L). The final ATP concentration is typically set at or near the  $K_m$  for ATP for the specific kinase.
- Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction by adding the Stop/Detection Buffer containing the europium-labeled antibody and streptavidin-APC.
- Incubate for a further period (e.g., 60 minutes) at room temperature to allow for antibody binding.
- Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
- Calculate the ratio of the acceptor to donor fluorescence.
- Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## **KINOMEscan™ Competition Binding Assay (DiscoverX/Eurofins)**

This high-throughput method assesses the binding affinity of a test compound to a large panel of kinases.

**Principle:** The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

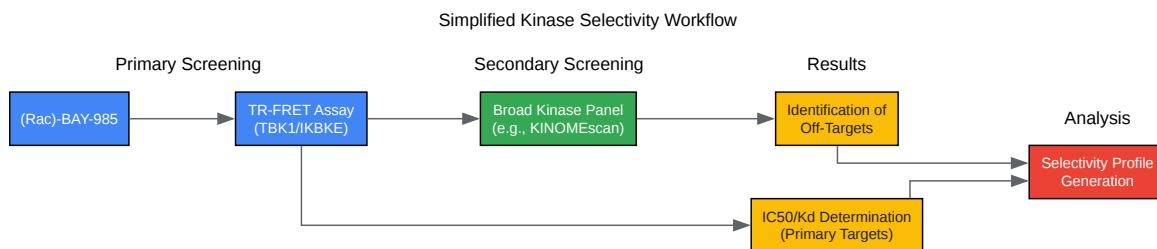
### Procedure:

- A panel of DNA-tagged kinases is prepared.

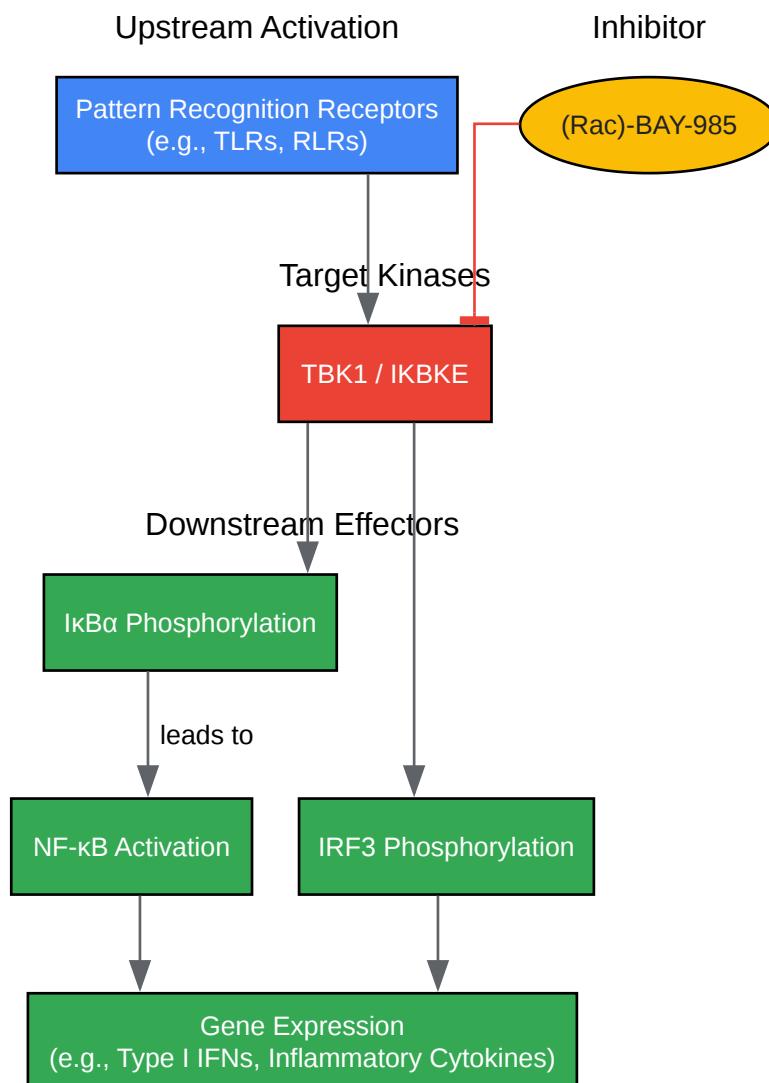
- The test compound (**(Rac)-BAY-985**) is incubated with the kinases and the immobilized ligand in a multi-well plate format.
- Kinases that are not inhibited by the test compound will bind to the immobilized ligand.
- The plate is washed to remove unbound kinases.
- The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
- The results are typically reported as percent of control (DMSO) binding or as a dissociation constant (Kd) derived from a dose-response curve.

## Signaling Pathways and Visualizations

**(Rac)-BAY-985** primarily targets the TBK1/IKBKE signaling axis, which plays a crucial role in the innate immune response, particularly in the activation of the transcription factors NF- $\kappa$ B and IRF3.



### TBK1/IKBKE Signaling Pathway Inhibition



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